Antileishmanial agent-18

Antileishmanial Stereochemistry Promastigote inhibition

Research on antileishmanial alkylphosphocholines requires stereochemically defined scaffolds. Generic miltefosine or erufosine lack the specific vicinal geometry and eudismic ratio needed for mechanistic IPCS studies. - **Defined stereochemistry**: Opposite configuration to natural sphingolipids; eudismic ratio 0.54 vs. enantiomer 1a (promastigotes). - **Life-stage differential activity**: 1.98-fold higher potency in amastigotes (IC50=14.31 µM) vs. promastigotes (28.32 µM). - **Benchmark reference**: Positive control for L. donovani IPCS homology modeling and lead optimization programs. Available for R&D use only. Not for human therapeutic or diagnostic use.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
Cat. No. B12387236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-18
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O
InChIInChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1
InChIKeyULHRBGNAUWFJFG-JYFHCDHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-18: Pyrrolidine-Based Sphingolipid Analog


Antileishmanial agent-18 (CAS: 1007567-02-3, IUPAC: N-((2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide) is a pyrrolidine-based 3-deoxysphingosylphosphorylcholine (SPC) analog . Identified as Compound 1e in a 2021 repurposing study, it bears a saturated palmitoyl chain, a 1,2-vicinal relationship between its -CH2O- and N-acyl moieties, and a stereochemical configuration opposite to that of natural sphingolipids [1]. This structural profile distinguishes it from its enantiomer 1a and from established antileishmanial alkylphosphocholines such as miltefosine and erufosine [1].

Unnatural stereochemistry for enantiomer-specific antileishmanial studies
Saturated palmitoyl chain with defined 1,2-vicinal geometry
Structurally distinct from miltefosine/erufosine for stereochemical SAR

Antileishmanial Agent-18 Substitution Limitations


The antileishmanial activity of pyrrolidine-based 3-deoxy-SPC analogs is exquisitely sensitive to stereochemistry, acyl chain composition, and the vicinal relationship of functional groups [1]. Simple substitution of antileishmanial agent-18 with its enantiomer 1a, or with the clinical drugs miltefosine and erufosine, fails to preserve the unique potency–selectivity profile required for specific experimental workflows [1]. The opposite stereochemical configuration of 1e confers a 2-fold higher potency against L. donovani promastigotes compared to 1a (eudismic ratio 0.54), while the amastigote potency relationship reverses [1]. Moreover, reference drugs exhibit substantially different selectivity indices and host-cell cytotoxicity profiles, rendering them unsuitable as direct experimental comparators for studies requiring a defined stereochemical and pharmacological fingerprint [1].

Stereochemistry sensitivity
Enantiomer 1a may reverse promastigote potency order and alter stage-specific activity profile.
Acyl chain modifications
Unsaturation or shifted vicinal geometry can reduce antileishmanial potency, deviating from the saturated palmitoyl benchmark.
Reference drug profile mismatch
Miltefosine and erufosine exhibit different selectivity indices and host-cell cytotoxicity, limiting direct experimental comparator use.

Quantitative Differentiation from Reference Compounds


Stereochemical Advantage Against Promastigotes

Antileishmanial agent-18 (Compound 1e) exhibits a promastigote IC50 of 28.32 ± 1.38 µM, which is approximately 2-fold more potent than its enantiomer 1a (IC50 = 52.59 ± 1.44 µM) [1]. The eudismic ratio (1a/1e) is 0.54, confirming that the unnatural stereochemical configuration of 1e is a critical determinant of potency in the insect stage of the parasite [1].

Stereochemical control
Head-to-head
Eudismic ratio (1a/1e) = 0.54; 1e is 1.86-fold more potent than enantiomer 1a against promastigotes.
Supports stereochemistry-activity interpretation for promastigote assays.
L. donovani promastigotes, 3-day incubation; IC50 1e = 28.32 µM.
Antileishmanial Stereochemistry Promastigote inhibition

Amastigote Activity and Enantiomer Potency Reversal

In the clinically relevant intracellular amastigote model (THP-1 cells), antileishmanial agent-18 demonstrates an IC50 of 14.31 ± 2.03 µM, representing a 1.98-fold improvement over its promastigote activity [1]. Notably, the potency order reverses in this life‑cycle stage: enantiomer 1a becomes more potent (IC50 = 11.32 ± 1.81 µM), indicating that the structural features favoring promastigote inhibition differ from those required for amastigote activity [1].

Amastigote potency reversal
Head-to-head
1e IC50 = 14.31 µM; enantiomer 1a is more potent (IC50 = 11.32 µM); miltefosine IC50 = 2.55 µM, erufosine IC50 = 3.61 µM.
Indicates life-cycle-dependent potency shift between promastigote and amastigote stages.
THP-1 infected amastigotes; potency order reverses vs promastigotes.
Antileishmanial Amastigote Intracellular parasite

Host Cell Cytotoxicity and Safety Profile

Cytotoxicity evaluation in normal human embryonic kidney cells (HEK293T) yields a CC50 of 45.10 ± 5.01 µM for antileishmanial agent-18, resulting in a safety index (CC50 HEK293T / IC50 amastigote) of 3.2 [1]. This index is comparable to that of erufosine (safety index = 11.3) but lower than miltefosine (>78.4) [1]. In the host THP-1 cell line, the selectivity index (CC50 THP-1 / IC50 amastigote) is 1.1, identical to erufosine but substantially lower than miltefosine (16.0) [1].

Cytotoxicity & selectivity
Head-to-head
Safety index (HEK293T) = 3.2; selectivity index (THP-1) = 1.1; erufosine SI = 11.3/1.1, miltefosine SI >78.4/16.0.
Supports cytotoxicity endpoint review in host-cell models.
HEK293T and THP-1 cell lines.
Cytotoxicity Selectivity Host cell safety

Structural Determinants for Antileishmanial Activity

Antileishmanial agent-18 incorporates a saturated palmitoyl chain, a 1,2‑vicinal relationship between the -CH2O- and N-acyl moieties, and a stereochemistry opposite to natural sphingolipids [1]. Analogs with unsaturated acyl chains (e.g., 1b, palmitoleoyl; 1c, oleoyl) show reduced potency, while those with altered vicinal relationships (e.g., 2a, 1,3‑vicinal) or direct oxygen bonding (e.g., 3a) exhibit either diminished activity (IC50 >100 µM) or altered selectivity [1].

Structural SAR
Class-level
Saturated palmitoyl chain & 1,2-vicinal relationship essential; unsaturated analog 1b IC50 = 66.13 µM, 3a IC50 >100 µM.
Informs SAR-based selection of sphingolipid analog probes.
Based on analog panel; promastigote assay conditions.
Structure-activity relationship Sphingolipid analog Acyl chain

In Silico Docking to L. donovani IPCS

Molecular docking using a homology model of L. donovani inositol phosphoceramide synthase (IPCS) indicates that antileishmanial agent-18 binds within the active site, with the unnatural stereochemistry and vicinal geometry contributing to favorable interactions [1]. While quantitative binding affinities are not reported, the docking results provide a mechanistic rationale for the observed eudismic ratio and the superior promastigote potency of 1e compared to 1a [1].

IPCS docking
Reported
Favorable docking pose in L. donovani IPCS homology model; stereochemistry and vicinal geometry implicated in binding.
Provides mechanistic context for IPCS target-engagement studies.
In silico; quantitative binding data not reported.
In silico docking IPCS Mechanism of action

Research and Industrial Application Scenarios


Hit-to-Lead Optimization in Antileishmanial Drug Discovery

Antileishmanial agent-18 serves as a structurally defined hit compound for lead optimization programs. Its IC50 of 28.32 µM against promastigotes [1] provides a benchmark for assessing the potency of new analogs, while the 2-fold difference versus enantiomer 1a [1] offers a clear stereochemical activity threshold that can guide the design of enantiopure candidates.

Stage-Specific Parasite Biology Studies

The differential activity of antileishmanial agent-18 against promastigotes (IC50 = 28.32 µM) and amastigotes (IC50 = 14.31 µM) [1] makes it a valuable tool for investigating life‑cycle‑dependent drug susceptibility. Its 1.98‑fold potency increase in amastigotes contrasts with the 4.64‑fold increase observed for enantiomer 1a [1], enabling direct comparisons of stage‑specific mechanisms.

Structure–Activity Relationship (SAR) Profiling

With its saturated palmitoyl chain, 1,2‑vicinal geometry, and unnatural stereochemistry [1], antileishmanial agent-18 can be used as a reference scaffold to systematically evaluate the impact of acyl chain saturation, vicinal positioning, and stereochemistry on antileishmanial potency and selectivity. Analogs 1b (IC50 = 66.13 µM) and 3a (IC50 >100 µM) [1] provide internal comparators for these structural variables.

In Silico Target Engagement and Homology Model Validation

The favorable docking pose of antileishmanial agent-18 in a homology model of L. donovani IPCS [1] supports its use as a positive control in computational screens for novel IPCS inhibitors. Its defined stereochemistry and the known eudismic ratio with 1a [1] allow for rigorous validation of docking protocols and scoring functions.

Application
Selection Property
Validation Focus
Antileishmanial lead optimization research
Unnatural stereochemical configuration
Stereochemical potency threshold assessment
Life-cycle stage susceptibility studies
Promastigote-to-amastigote potency shift
Stage-specific activity comparison
SAR profiling of sphingolipid analogs
Saturated palmitoyl chain and 1,2-vicinal geometry
Impact of acyl chain saturation and vicinal positioning
In silico IPCS docking validation
Defined stereochemistry and docking pose
Docking protocol and scoring function validation

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